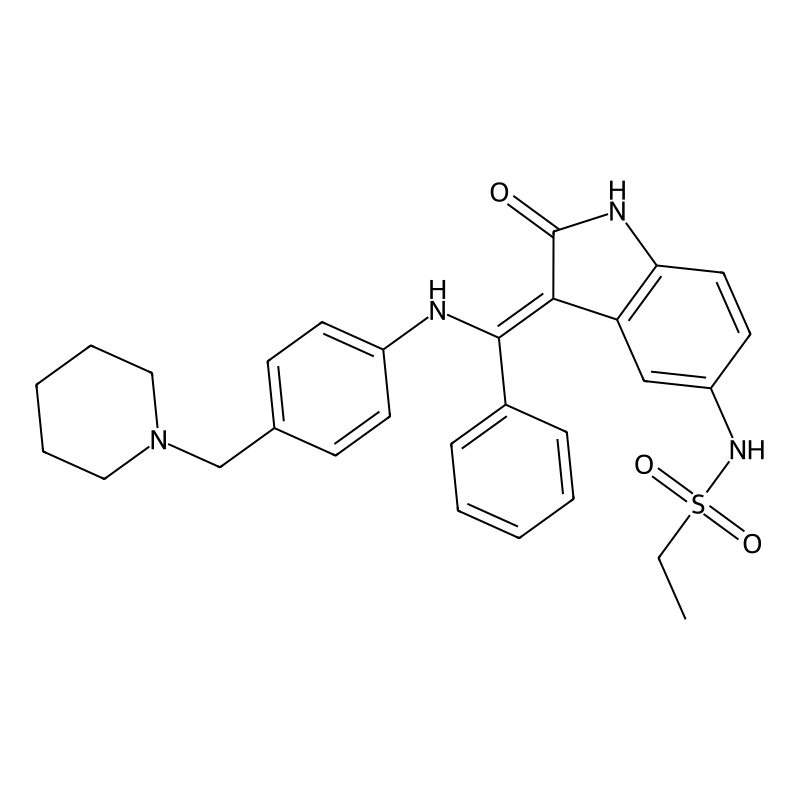

Hesperadin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hesperadin is an ATP-competitive indolinone-based small molecule traditionally classified as an Aurora B kinase inhibitor[1]. In laboratory procurement, it is supplied as a crystalline solid with high lipophilicity, necessitating organic solvents like anhydrous DMSO for primary stock formulation [2]. While historically utilized to override the spindle assembly checkpoint in oncology models, recent quantitative profiling has fundamentally redefined its material value. Modern assay design increasingly prioritizes Hesperadin not merely for Aurora B inhibition, but for its potent, nanomolar-range affinity toward alternative kinase targets—such as MST4 and CaMKII-δ—and its defined utility in host-directed antiviral screening workflows [3].

Procuring generic pan-Aurora inhibitors (e.g., Tozasertib) or early-generation analogs like ZM447439 as direct substitutes for Hesperadin compromises assay reproducibility and target precision [1]. While ZM447439 exhibits relatively broad inhibition across Aurora isoforms depending on the assay, Hesperadin possesses a highly specific off-target profile that makes it non-interchangeable [2]. Substituting Hesperadin with other Aurora B inhibitors in cardiovascular or metabolic assays will fail to replicate its profound, isoform-specific inhibition of CaMKII-δ or MST4. Furthermore, Hesperadin's strict formulation requirements—necessitating specific PEG300 and Tween-80 ratios for stable in vivo dosing—mean that swapping it for a more water-soluble analog will fundamentally alter pharmacokinetic baselines and systemic exposure profiles in animal models [3].

Redefined Target Affinity: MST4 Kinase vs. Aurora B

Although commercially categorized as an Aurora B inhibitor, TR-FRET in vitro kinase assays demonstrate that Hesperadin exhibits significantly higher potency against Mammalian Ste20-like Kinase 4 (MST4). Hesperadin inhibits MST4 with an IC50 of 6.18 ± 2.2 nM, which is approximately 40-fold more potent than its established cell-free inhibitory activity against Aurora B (IC50 = 250 nM)[1].

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | 6.18 nM (MST4) |

| Comparator Or Baseline | 250 nM (Aurora B) |

| Quantified Difference | ~40-fold greater potency for MST4 |

| Conditions | TR-FRET in vitro kinase assay |

Buyers screening for MST4 pathways should procure Hesperadin as a primary highly potent inhibitor rather than relying solely on it for Aurora B-dependent workflows.

Isoform-Specific Precision: CaMKII-δ over CaMKII-α/β/γ

In cell-free recombinant protein assays, Hesperadin demonstrates profound selectivity for the CaMKII-δ isoform over other variants. The IC50 for CaMKII-δ is 0.073 µM (73 nM), whereas the IC50 values for CaMKII-α, -γ, and -β are 1.259 µM, 1.318 µM, and 16.218 µM, respectively [1]. This yields a 17- to 200-fold selectivity window for the δ-isoform.

| Evidence Dimension | Isoform Inhibition (IC50) |

| Target Compound Data | 0.073 µM (CaMKII-δ) |

| Comparator Or Baseline | 1.259 µM to 16.218 µM (CaMKII-α, γ, β) |

| Quantified Difference | 17- to 200-fold higher selectivity for CaMKII-δ |

| Conditions | Cell-free recombinant kinase activity assay |

This extreme isoform selectivity makes Hesperadin an essential procurement choice for cardiovascular research isolating CaMKII-δ signaling from other CaMKII variants.

Formulation Compatibility and Aqueous Stability Limits

Hesperadin is highly soluble in anhydrous DMSO (up to 100 mg/mL) but exhibits strict limitations in aqueous environments. In a 1:2 solution of DMSO:PBS (pH 7.2), solubility drops to approximately 0.33 mg/mL, and the solution degrades within 24 hours [1]. For stable in vivo applications, a specialized vehicle comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is required to maintain a clear solution at ≥ 2.5 mg/mL [2].

| Evidence Dimension | Maximum stable solubility |

| Target Compound Data | ≥ 2.5 mg/mL (DMSO/PEG300/Tween-80/Saline) |

| Comparator Or Baseline | 0.33 mg/mL (1:2 DMSO:PBS) |

| Quantified Difference | >7.5-fold increase in working concentration |

| Conditions | Vehicle formulation for in vivo dosing vs. standard buffer |

Procurement teams must co-source appropriate excipients (PEG300, Tween-80) because standard aqueous buffers will cause rapid precipitation and assay failure.

Host-Targeting Antiviral Efficacy vs. Cytotoxicity Window

In forward chemical genomics screening, Hesperadin functions as a broad-spectrum host-targeting antiviral against Influenza A and B. Plaque assays reveal antiviral efficacy (EC50) ranging from 0.22 to 2.21 µM [1]. Crucially, its 48-hour cellular cytotoxicity (CC50) in MDCK cells is 21.3 ± 0.8 µM, providing a quantifiable therapeutic window that permits dosing up to 10 µM with minimal background cell death [1].

| Evidence Dimension | Therapeutic Window (CC50 vs EC50) |

| Target Compound Data | CC50 = 21.3 µM |

| Comparator Or Baseline | EC50 = 0.22 to 2.21 µM |

| Quantified Difference | ~10- to 100-fold safety margin |

| Conditions | MDCK cell plaque assay (48 h incubation) |

The defined >10-fold gap between antiviral efficacy and cytotoxicity ensures reliable, reproducible procurement for virology screening without confounding apoptotic artifacts.

Selective MST4 Inhibition in Hypoxic Tumor Models

Driven by its low-nanomolar potency (IC50 = 6.18 nM) against MST4, Hesperadin is a highly effective agent for studies investigating hypoxia-induced cell survival in pituitary tumors and other solid malignancies [1]. It outperforms standard Aurora B applications in this niche, making it critical for laboratories mapping MST4-dependent apoptotic pathways.

CaMKII-δ Targeted Cardiovascular Disease Research

Because of its 17- to 200-fold selectivity for CaMKII-δ over α/β/γ isoforms, Hesperadin is highly recommended for cardiovascular models [2]. It is specifically suited for studying ischemia/reperfusion injury and maladaptive cardiac remodeling where δ-isoform precision is mandatory.

In Vivo Xenograft Studies Requiring Complex Formulations

Due to its specific aqueous stability limits, Hesperadin is best utilized in animal models when paired with a validated PEG300/Tween-80/Saline vehicle[3]. This ensures consistent systemic delivery and reproducible pharmacokinetic profiles in murine xenograft studies assessing tumor growth inhibition.

Host-Directed Antiviral Drug Discovery

Leveraging its established therapeutic window in MDCK cells, Hesperadin serves as a reliable positive control or structural scaffold in virology workflows targeting host-cell machinery to block Influenza A and B replication[4].

References

- [1] Structure-Based Screen Identification of a Mammalian Ste20-like Kinase 4 (MST4) Inhibitor with Therapeutic Potential for Pituitary Tumors, AACR Journals

- [2] Novel CaMKII-δ Inhibitor Hesperadin Exerts Dual Functions to Ameliorate Cardiac Ischemia/Reperfusion Injury and Inhibit Tumor Growth, Circulation

- [3] Hesperadin | Aurora B Inhibitor, MedChemExpress

- [4] Chemical Genomics Approach Leads to the Identification of Hesperadin, an Aurora B Kinase Inhibitor, as a Broad-Spectrum Influenza Antiviral, MDPI

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Ladygina NG, Latsis RV, Yen T. [Effect of the pharmacological agent hesperadin on breast and prostate tumor cultured cells]. Biomed Khim. 2005 Mar-Apr;51(2):170-6. Russian. PubMed PMID: 15945350.

3: Sessa F, Mapelli M, Ciferri C, Tarricone C, Areces LB, Schneider TR, Stukenberg PT, Musacchio A. Mechanism of Aurora B activation by INCENP and inhibition by hesperadin. Mol Cell. 2005 Apr 29;18(3):379-91. PubMed PMID: 15866179.

4: Hauf S, Cole RW, LaTerra S, Zimmer C, Schnapp G, Walter R, Heckel A, van Meel J, Rieder CL, Peters JM. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint. J Cell Biol. 2003 Apr 28;161(2):281-94. Epub 2003 Apr 21. PubMed PMID: 12707311; PubMed Central PMCID: PMC2172906.

Explore Compound Types